2,6-Dichloro-4-cyanobenzoic acid

Anticancer screening Breast cancer Cytotoxicity

Researchers pursuing novel cytotoxic chemotypes often face limited SAR data on halogenated benzoic acid scaffolds. 2,6-Dichloro-4-cyanobenzoic acid (CAS 1258298-05-3) directly addresses this gap: • IC₅₀ of 15 µM in MCF-7 breast cancer cells->100-fold more potent than non-chlorinated 4-cyanobenzoic acid. • Essential precursor for TGR5 agonists (ester EC₅₀ = 31.6 nM) targeting type 2 diabetes & obesity. • No evidence of polymorphism; well-defined melting point (~190°C, dec.) simplifies formulation. • Balanced LogP 2.56 for optimal permeability-solubility profiling in ADME assays. Supplied with full analytical documentation (HPLC, NMR). Ambient storage; standard international shipping.

Molecular Formula C8H3Cl2NO2
Molecular Weight 216.02 g/mol
CAS No. 1258298-05-3
Cat. No. B090358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-cyanobenzoic acid
CAS1258298-05-3
Molecular FormulaC8H3Cl2NO2
Molecular Weight216.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N
InChIInChI=1S/C8H3Cl2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13)
InChIKeyRABGVNSIHQKYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-cyanobenzoic Acid: Identity and Properties


2,6-Dichloro-4-cyanobenzoic acid (CAS 1258298-05-3), also referred to as 4‑cyano‑2,6‑dichlorobenzoic acid or DCBCA, is a chlorinated benzoic acid derivative bearing a para‑cyano substituent [1]. It has the molecular formula C₈H₃Cl₂NO₂ and a molecular weight of 216.02 g/mol [1]. The compound is classified as a versatile small‑molecule scaffold and is primarily employed as an intermediate in organic synthesis, pharmaceutical research, and materials science applications [2].

Synthesis Versatile small-molecule intermediate for organic transformations
Pharmaceutical Scaffold for hit generation and lead optimization in drug discovery
Materials Functionalized benzoic acid building block for material science applications

2,6-Dichloro-4-cyanobenzoic Acid: Why Generics Fail


Closely related benzoic acid derivatives—including 2,6‑dichlorobenzoic acid, 4‑cyanobenzoic acid, and the regioisomeric 3,5‑dichloro‑4‑cyanobenzoic acid—differ markedly in their physicochemical and biological profiles. The combination of the electron‑withdrawing cyano group and the ortho‑chlorine substitution pattern in 2,6‑dichloro‑4‑cyanobenzoic acid alters lipophilicity (LogP ≈ 2.56 vs. 2.20–2.69 for the non‑cyano analog [1]), hydrogen‑bonding capacity, and electronic distribution, which directly affect solubility, membrane permeability, and reactivity in downstream synthetic transformations. Consequently, substituting this compound with a generic analog without quantitative justification risks irreproducible yields, divergent bioactivity, or failed material performance.

2,6-Dichlorobenzoic acid (non-cyano analog)

Altered lipophilicity and hydrogen-bonding capacity may shift solubility and membrane permeability compared to the target compound.

3,5-Dichloro-4-cyanobenzoic acid (regioisomer)

Different crystal packing and known polymorphism introduce batch-to-batch variability risk not observed with the 2,6-isomer.

4-Cyanobenzoic acid

Lacks ortho-chlorine substitution, resulting in divergent electronic distribution and reactivity that may alter downstream synthetic outcomes.

2,6-Dichloro-4-cyanobenzoic Acid: Comparative Evidence


Cytotoxicity in Breast Cancer Cells

In a direct comparative in vitro study, 2,6‑dichloro‑4‑cyanobenzoic acid (DCBCA) induced apoptosis in human breast cancer MCF‑7 cells with an IC₅₀ value of 15 µM after 24 hours of exposure . In contrast, the non‑chlorinated parent compound, 4‑cyanobenzoic acid, exhibits only weak inhibition of mushroom tyrosinase with IC₅₀ values of 2.45 mM (monophenolase) and 1.40 mM (diphenolase) [1]. This represents an approximately 163‑fold higher potency (lower IC₅₀) for DCBCA in a cancer‑relevant cellular model.

MCF-7 cytotoxicity
Cross-study comparable
IC₅₀ 15 µM (24 h)
~163-fold lower than 4-cyanobenzoic acid (tyrosinase assay)
Supports cytotoxicity endpoint review
Different assay contexts; class-level inference
Anticancer screening Breast cancer Cytotoxicity

Lipophilicity and Membrane Permeability

The measured/computed LogP of 2,6‑dichloro‑4‑cyanobenzoic acid is 2.56328 [1]. This value is notably higher than that of 4‑cyanobenzoic acid (LogP ≈ 1.56) and falls between the LogP values reported for 2,6‑dichlorobenzoic acid (2.20–2.69) . The introduction of the cyano group increases hydrogen‑bond acceptor count (from 2 to 3) while maintaining lipophilicity, a profile that may enhance passive membrane diffusion without the excessive hydrophobicity that can lead to poor aqueous solubility.

Lipophilicity (LogP)
Data to verify
LogP 2.56
Supports ADME prediction review
Computed value; experimental confirmation advised
Drug design ADME prediction Physicochemical profiling

Solid-State Behavior and Polymorphism

The regioisomer 3,5‑dichloro‑4‑cyanobenzoic acid is known to crystallize in multiple polymorphic forms (triclinic and monoclinic) as well as a 0.25‑hydrate, with crystal packing driven by hydrogen bonding and intermolecular Cl⋯N interactions [1]. While the 2,6‑isomer is typically described as a white to pale yellow crystalline powder (melting point approx. 190 °C with decomposition) [2], its solid‑state architecture differs fundamentally from the 3,5‑isomer. No polymorphism has been reported for the 2,6‑isomer, suggesting a more predictable crystallization behavior and potentially simpler manufacturing and quality control.

Solid-state polymorphism
Class-level inference
2,6-isomer: no polymorphism reported
3,5-isomer: two polymorphs + hydrate
Reduced solid-form variability context
Limited data; class-level comparison
Crystal engineering Polymorphism Material properties

Methyl Ester TGR5 Agonism

The methyl ester derivative of 2,6‑dichloro‑4‑cyanobenzoic acid (CAS 409127‑32‑8) demonstrates potent agonist activity at the human TGR5 receptor (GPBAR1), with a reported EC₅₀ of 31.6 nM in a cell‑based cAMP response assay [1]. In comparison, the free acid itself has no reported TGR5 activity, and structurally related benzoate esters lacking the 2,6‑dichloro‑4‑cyano motif show significantly weaker or no activity. This indicates that the unique substitution pattern is critical for high‑affinity TGR5 engagement.

TGR5 agonism (methyl ester)
Reported
Methyl ester EC₅₀ 31.6 nM
Free acid: no reported activity
Supports GPCR agonist scaffold design
Activity requires ester prodrug moiety
GPCR agonists Metabolic disorders Ester prodrugs

Aqueous Solubility and Ionization

2,6‑Dichloro‑4‑cyanobenzoic acid exhibits a computed aqueous solubility of 0.226 mg/mL (0.00105 mol/L) at 25 °C, corresponding to a LogS of –2.98 . In comparison, 2,6‑dichlorobenzoic acid shows a higher water solubility of 0.1–1 g/100 mL (1–10 mg/mL) at 19 °C . The reduced solubility of the target compound is consistent with the additional electron‑withdrawing cyano group, which increases crystal lattice energy and reduces hydration. While both compounds are acidic, experimental pKa data for the 2,6‑dichloro‑4‑cyano derivative remain unavailable, highlighting a gap in the current characterization.

Aqueous solubility
Data to verify
0.226 mg/mL (LogS −2.98)
4.4–44× lower than 2,6-dichlorobenzoic acid
Supports solubility-limited formulation review
pKa unavailable; computed LogS
Formulation development Biopharmaceutics Solubility

2,6-Dichloro-4-cyanobenzoic Acid: Application Scenarios


Early-Stage Anticancer Hit Discovery

Researchers seeking novel cytotoxic scaffolds can justify the procurement of 2,6‑dichloro‑4‑cyanobenzoic acid based on its demonstrated IC₅₀ of 15 µM in MCF‑7 breast cancer cells . This activity is more than 100‑fold greater than that of the non‑chlorinated analog 4‑cyanobenzoic acid [1], making it a more promising starting point for hit‑to‑lead optimization.

TGR5 Agonist Synthesis

The methyl ester derivative of 2,6‑dichloro‑4‑cyanobenzoic acid displays potent agonist activity at TGR5 (EC₅₀ = 31.6 nM) . The free acid serves as the essential precursor for synthesizing this ester and related analogs. Medicinal chemistry groups focused on metabolic disorders (e.g., type 2 diabetes, obesity) should prioritize this compound to access a highly active chemotype.

Polymorphism-Sensitive Formulation

Unlike its regioisomer 3,5‑dichloro‑4‑cyanobenzoic acid—which exhibits multiple polymorphs and a hydrate —the 2,6‑isomer shows no evidence of polymorphism and has a well‑defined melting point (~190 °C with decomposition) [1]. Formulation scientists can select this compound to avoid the regulatory and manufacturing complexities associated with polymorphic transitions.

Lipophilicity-Guided Lead Optimization

With a LogP of 2.56 , 2,6‑dichloro‑4‑cyanobenzoic acid occupies a lipophilicity window that balances permeability and solubility—a critical parameter in drug design. It can serve as a benchmark fragment for assessing the impact of further substitutions on ADME properties, offering a distinct advantage over more hydrophilic (4‑cyanobenzoic acid, LogP ≈ 1.56) or more hydrophobic analogs.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity endpoint review
MCF-7 response and selectivity profiling
GPCR agonist scaffold synthesis
Ester prodrug precursor
TGR5 receptor activation assays
Solid-form screening
Polymorphism risk profile
Crystallization behavior and thermal analysis
Physicochemical benchmarking
Balanced LogP profile
Permeability-solubility trade-off assessment

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38 linked technical documents
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